![molecular formula C20H22ClN3OS B2374949 (E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile CAS No. 425414-03-5](/img/structure/B2374949.png)
(E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile
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Description
(E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C20H22ClN3OS and its molecular weight is 387.93. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocycles Incorporation and Synthesis Applications
Research on nitriles and thiazole derivatives underscores their importance in organic synthesis, providing routes to heterocycles with potential biological activities. For example, the utilization of similar compounds for the synthesis of new benzothiazole derivatives highlights the role of these compounds in generating biologically active molecules (Zaki, Fadda, Samir, & Amer, 2006). Such processes are fundamental in drug discovery and development, focusing on creating compounds that can interact with biological targets.
Antimicrobial and Antifungal Activities
Thiazole and thiadiazole derivatives, closely related to the compound of interest, have been investigated for their antimicrobial and antifungal properties. Studies reveal that these compounds exhibit significant activity against various bacterial and fungal strains, making them valuable for developing new antimicrobial agents. For instance, a novel series of spiro compounds derived from thieno[3,2-d]pyrimidines showed potent antimicrobial effects, highlighting the potential of such structures in therapeutic applications (Hafez, El-Gazzar, & Zaki, 2016).
Corrosion Inhibition
The study of thiazole and thiadiazole derivatives for the corrosion inhibition of metals is another area of application. These compounds can form protective layers on metal surfaces, preventing corrosion and extending the life of metal-based structures. Quantum chemical and molecular dynamics simulation studies have been conducted to understand the inhibition mechanisms of similar compounds, providing insights into their effectiveness in protecting metals from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Anticancer and Antidiabetic Research
The development of novel series of compounds with spirothiazolidines analogs has shown promising results in anticancer and antidiabetic research. These compounds exhibit significant activities against various cancer cell lines and have shown potential as inhibitors of enzymes involved in diabetes, suggesting a broad spectrum of therapeutic applications (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclohexyl(methyl)amino]-3-hydroxybut-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-24(16-5-3-2-4-6-16)12-19(25)17(11-22)20-23-18(13-26-20)14-7-9-15(21)10-8-14/h7-10,13,16,25H,2-6,12H2,1H3/b19-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVRWLOLPARQIE-ZPHPHTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=C(C#N)C1=NC(=CS1)C2=CC=C(C=C2)Cl)O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C(=C(\C#N)/C1=NC(=CS1)C2=CC=C(C=C2)Cl)/O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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